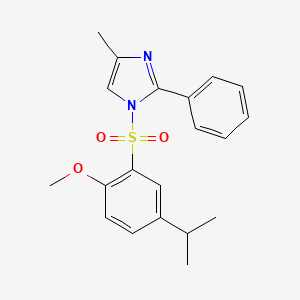
(1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a small molecule that belongs to the class of imidazole-based compounds. It has been studied extensively for its ability to modulate specific receptors in the central nervous system, making it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol involves its ability to modulate specific receptors in the central nervous system. The compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. By modulating the sigma-1 receptor, this compound can alter the activity of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and a reduction in anxiety and depression. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. By reducing the activity of the HPA axis, this compound can reduce the symptoms of stress and anxiety.
Advantages and Limitations for Lab Experiments
The advantages of using (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol in lab experiments include its ability to modulate specific receptors in the central nervous system, making it a promising candidate for the development of novel drugs. The compound is also relatively easy to synthesize and has been shown to have a high yield and high purity. The limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for the study of (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol. One direction is the development of novel drugs based on the structure of the compound. The compound has been shown to modulate specific receptors in the central nervous system, making it a promising candidate for the development of drugs for the treatment of various neurological disorders. Another direction is the study of the compound's mechanism of action. The compound has been shown to bind to the sigma-1 receptor, but the exact mechanism of action is not fully understood. Further studies are needed to elucidate the compound's mechanism of action. Finally, the compound's potential toxicity needs to be further studied to ensure its safety for use in humans.
Synthesis Methods
The synthesis of (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol involves several steps. The first step involves the reaction of 1-methylimidazole with propargyl bromide to form 1-(prop-2-ynyl)-1-methylimidazole. The second step involves the reaction of 1-(prop-2-ynyl)-1-methylimidazole with 4-piperidone to form this compound. The synthesis process has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
(1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol has been studied extensively for its potential therapeutic applications. It has been shown to modulate specific receptors in the central nervous system, making it a promising candidate for the development of drugs for the treatment of various neurological disorders. The compound has been studied for its potential use in the treatment of anxiety, depression, and addiction.
properties
IUPAC Name |
(1-methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-7-16-8-4-11(5-9-16)12(17)13-14-6-10-15(13)2/h1,6,10-12,17H,4-5,7-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIPEFSANBMVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2CCN(CC2)CC#C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide](/img/structure/B2689737.png)
![4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one](/img/structure/B2689738.png)
![2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2689740.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2689742.png)






![N-([2,3'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2689752.png)